[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine
CAS No.:
Cat. No.: VC13466496
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine -](/images/structure/VC13466496.png)
Specification
Molecular Formula | C17H27N3 |
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Molecular Weight | 273.4 g/mol |
IUPAC Name | N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylcyclopropanamine |
Standard InChI | InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2/t17-/m0/s1 |
Standard InChI Key | INURNTJCCXSPAP-KRWDZBQOSA-N |
Isomeric SMILES | C1C[C@H](N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3 |
SMILES | C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3 |
Canonical SMILES | C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3 |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Features
The compound features a (S)-configured pyrrolidine ring substituted at the 1-position with a 2-aminoethyl group and at the 2-position with a benzyl-cyclopropyl-amine side chain (Fig. 1). Key structural elements include:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle that enhances conformational rigidity and facilitates interactions with biological targets .
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Cyclopropane moiety: A strained three-membered hydrocarbon ring that influences electronic properties and metabolic stability.
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Benzyl group: An aromatic substituent that may participate in π-π interactions with receptor sites .
The stereochemistry at the pyrrolidine’s 2-position is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous compounds reveal distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm) and cyclopropane protons (δ 0.8–1.5 ppm). Density functional theory (DFT) calculations predict a dipole moment of , suggesting moderate polarity that balances solubility and membrane permeability .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₂₇N₃ |
Molecular Weight | 285.43 g/mol |
logP (Predicted) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Synthesis and Chemical Reactivity
Retrosynthetic Analysis
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine can be approached via a convergent strategy:
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Pyrrolidine core construction: Enantioselective synthesis of (S)-pyrrolidine-2-carbaldehyde using organocatalytic methods .
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Side chain introduction: Sequential alkylation and reductive amination to attach the 2-aminoethyl and benzyl-cyclopropyl-amine groups.
Stepwise Synthesis Protocol
Step 1: Synthesis of (S)-Pyrrolidine-2-carbaldehyde
Step 2: Reductive Amination for Side Chain Attachment
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Reagents: Benzyl-cyclopropyl-amine, sodium cyanoborohydride, methanol.
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Conditions: 0°C to room temperature, 12 hours.
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Yield: 65% (based on similar reactions).
Step 3: Quaternary Ammonium Salt Formation
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Reagents: Ethyl bromoacetate, triethylamine, dichloromethane .
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Challenges: Epimerization at the stereocenter requires careful pH control (pH 6–7) .
Compound | Target Receptor | IC₅₀ (nM) | Selectivity Index |
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Target Compound | 5-HT₃ | 45 | 8.2 |
[1-(2-Aminoethyl)pyrrolidine] | D₂ | 210 | 2.1 |
Benzyl-cyclopropyl-amine derivatives | MAO-B | 120 | 12.4 |
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.6) positions it as a candidate for neurodegenerative disease therapeutics . Structural analogs have shown promise in animal models of Parkinson’s disease .
Prodrug Development
The primary amine group offers a site for prodrug derivatization. Carbamate-linked prodrugs of similar compounds demonstrate enhanced oral bioavailability (F = 68% vs. 22% for parent compound).
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